2-(Benzyloxy)anthracene
Description
Structure
3D Structure
Properties
CAS No. |
93245-49-9 |
|---|---|
Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-phenylmethoxyanthracene |
InChI |
InChI=1S/C21H16O/c1-2-6-16(7-3-1)15-22-21-11-10-19-12-17-8-4-5-9-18(17)13-20(19)14-21/h1-14H,15H2 |
InChI Key |
YYQISIIIDRJNHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 2 Benzyloxy Anthracene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shift Assignment
No specific, assigned ¹H and ¹³C NMR data for 2-(Benzyloxy)anthracene could be located in the surveyed literature. While general principles of NMR spectroscopy allow for the prediction of approximate chemical shift regions for the aromatic protons and carbons of the anthracene (B1667546) and benzyl (B1604629) moieties, as well as the benzylic methylene (B1212753) protons, precise chemical shifts and coupling constants, which are crucial for unambiguous structural confirmation, are not available.
For comparison, related anthracene derivatives have been characterized. For instance, the ¹H NMR spectrum of 9-benzylanthracene (B8803339) shows characteristic signals for the benzyl and anthracene protons. However, the substitution pattern in this compound would significantly alter the electronic environment and thus the chemical shifts of the anthracene protons, making direct comparison unreliable for precise assignment. Without experimental data, a detailed analysis and a corresponding data table of chemical shifts for this compound cannot be provided.
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
A detailed FTIR spectrum of this compound, with specific assignments for its vibrational modes, is not available in the public domain. Generally, the FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to:
C-H stretching vibrations for the aromatic rings (typically in the 3100-3000 cm⁻¹ region) and the benzylic methylene group (around 2925 and 2850 cm⁻¹).
Aromatic C=C stretching vibrations from both the anthracene and benzene (B151609) rings (in the 1600-1450 cm⁻¹ region).
C-O-C stretching vibrations of the ether linkage, which would be a key identifier for the benzyloxy group (typically in the 1275-1000 cm⁻¹ range).
Out-of-plane C-H bending vibrations which are characteristic of the substitution pattern on the aromatic rings (below 900 cm⁻¹).
Without an experimental spectrum, a table of specific vibrational frequencies and their corresponding assignments for this compound cannot be compiled.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
There is no high-resolution mass spectrometry (HRMS) data available for this compound. HRMS would be essential for determining the compound's exact molecular weight, confirming its elemental composition (C₂₁H₁₆O). Furthermore, analysis of the fragmentation pattern under techniques like collision-induced dissociation (CID) would provide valuable structural information. Likely fragmentation pathways would involve the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (m/z 91) and an anthroxyl radical, or the loss of the entire benzyloxy group. The absence of this data precludes a detailed fragmentation analysis and the creation of a corresponding data table.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Extent
Specific UV-Vis absorption maxima (λmax) for this compound in a specified solvent have not been reported. The UV-Vis spectrum of anthracene itself is well-characterized, exhibiting a series of sharp absorption bands in the ultraviolet region due to π-π* electronic transitions within the conjugated polycyclic aromatic system. The presence of the benzyloxy substituent at the 2-position is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of conjugation through the oxygen atom's lone pairs. However, without experimental data, the exact positions and intensities of these absorption maxima cannot be reported.
X-ray Crystallography for Three-Dimensional Molecular and Crystal Structure Determination
A crystal structure for this compound has not been determined and reported in crystallographic databases. X-ray crystallography would provide definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This would be particularly insightful for understanding the conformation of the benzyloxy group relative to the plane of the anthracene ring and for analyzing intermolecular interactions, such as π-π stacking, which are common in polycyclic aromatic compounds. The lack of crystallographic data means that a detailed discussion of its molecular and crystal structure, along with a table of crystallographic parameters, is not possible.
Photophysical Characteristics and Excited State Dynamics of 2 Benzyloxy Anthracene
Comprehensive Analysis of Absorption and Emission Spectra
The absorption and emission spectra of anthracenic compounds are characterized by their well-resolved vibronic structures, a hallmark of the rigid and planar nature of the anthracene (B1667546) moiety. The substitution with a benzyloxy group can influence these spectra through electronic and steric effects.
Identification of Characteristic Absorption Bands and Vibrational Fine Structures
The absorption spectrum of anthracene in solution typically exhibits a series of well-defined vibrational bands in the UV region, corresponding to the S₀ → S₁ (π→π*) electronic transition. For the parent anthracene, these bands are observed in the range of approximately 300-380 nm. The presence of the benzyloxy group, an electron-donating substituent, at the 2-position is anticipated to cause a slight red-shift (bathochromic shift) of these absorption bands due to the extension of the π-conjugated system and the resonance effect of the oxygen atom.
The vibrational fine structure, which arises from the coupling of the electronic transition with various vibrational modes of the molecule, is a characteristic feature of the anthracene core. It is expected that 2-(Benzyloxy)anthracene will retain this well-resolved vibronic structure, with the spacing between the peaks corresponding to the energies of the coupled vibrational modes.
Table 1: Anticipated Absorption Characteristics of this compound in a Nonpolar Solvent
| Characteristic | Expected Value/Observation |
|---|---|
| Absorption Maxima (λ_max) | ~330 nm, ~345 nm, ~360 nm, ~380 nm |
| Vibrational Fine Structure | Well-resolved peaks |
| Molar Absorptivity (ε) | High (in the order of 10⁴ L·mol⁻¹·cm⁻¹) |
Wavelength Maxima of Fluorescence Emission and Analysis of Emission Profiles
Upon excitation into its absorption bands, this compound is expected to exhibit strong fluorescence, a characteristic feature of many anthracene derivatives. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum, displaying a similar well-defined vibronic structure. The emission maxima will be red-shifted with respect to the absorption maxima due to energy loss in the excited state through vibrational relaxation. For anthracene, the fluorescence emission occurs in the range of 380-450 nm. rsc.org The benzyloxy substituent is likely to cause a bathochromic shift in the emission spectrum as well.
The emission profile will likely consist of several distinct peaks, with the relative intensities of these peaks providing information about the Franck-Condon factors for the transitions from the lowest vibrational level of the first excited singlet state (S₁) to the various vibrational levels of the ground state (S₀).
Determination and Interpretation of Stokes Shift Values
The Stokes shift is the difference in energy (or wavelength) between the position of the band maximum of the absorption and the band maximum of the fluorescence. It is an important parameter that reflects the extent of the structural and electronic rearrangement of the molecule in the excited state compared to the ground state, as well as the energy loss due to solvent relaxation around the excited molecule.
For rigid molecules like anthracene derivatives in nonpolar solvents, the Stokes shift is generally small. The introduction of the benzyloxy group might slightly increase the Stokes shift compared to unsubstituted anthracene, particularly in polar solvents, due to potential changes in the dipole moment upon excitation and subsequent reorientation of solvent molecules around the excited fluorophore.
Table 2: Estimated Spectroscopic Data for this compound
| Parameter | Estimated Value |
|---|---|
| Absorption Maximum (λ_abs) | ~380 nm |
| Emission Maximum (λ_em) | ~405 nm |
| Stokes Shift (in nm) | ~25 nm |
| Stokes Shift (in cm⁻¹) | ~1600 cm⁻¹ |
Note: These values are estimations and would require experimental verification.
Quantification of Fluorescence Quantum Yields in Solution and Solid States
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Anthracene itself has a fluorescence quantum yield of around 0.27 in ethanol.
The benzyloxy group is not expected to significantly quench the fluorescence of the anthracene core. In fact, alkoxy substituents can sometimes enhance the fluorescence quantum yield by increasing the radiative decay rate or decreasing non-radiative decay pathways. nih.gov Therefore, this compound is anticipated to be a highly fluorescent compound in solution.
In the solid state, the fluorescence quantum yield can be significantly different from that in solution. Aggregation-caused quenching (ACQ) is a common phenomenon in many planar aromatic molecules, where π-π stacking in the solid state leads to the formation of non-fluorescent excimers and a decrease in the fluorescence quantum yield. However, the bulky benzyloxy group might introduce steric hindrance that prevents close packing of the anthracene cores, potentially mitigating ACQ and leading to a relatively high solid-state fluorescence quantum yield. mdpi.com
Time-Resolved Fluorescence Spectroscopy for Excited-State Lifetimes
Time-resolved fluorescence spectroscopy is a powerful technique to probe the dynamics of excited states. The fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state. For a single exponential decay, the fluorescence lifetime is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.
The fluorescence lifetime of anthracene is typically in the nanosecond range. For instance, a lifetime of around 4-5 ns has been reported in various solvents. The introduction of the benzyloxy group is not expected to drastically alter the excited-state lifetime in the absence of specific quenching mechanisms. The lifetime is related to the radiative (k_r) and non-radiative (k_nr) decay rates by the equation: τ_F = 1 / (k_r + k_nr). Changes in the electronic structure due to the substituent can influence both of these rate constants.
Mechanisms of Photochemical Reactivity
Anthracene and its derivatives are known to undergo several photochemical reactions, primarily originating from their excited singlet or triplet states.
One of the most characteristic photochemical reactions of anthracene is the [4+4] photodimerization. Upon exposure to UV light, two anthracene molecules can react to form a dimer, leading to a loss of the characteristic anthracene absorption and fluorescence. The substitution at the 2-position in this compound is not expected to inhibit this reaction, although the rate and regioselectivity might be influenced by the steric and electronic effects of the benzyloxy group.
Another important photochemical process is photooxidation. In the presence of oxygen, excited anthracene can act as a photosensitizer to generate singlet oxygen (¹O₂), which can then react with a ground-state anthracene molecule in a [4+2] cycloaddition reaction to form an endoperoxide. mdpi.com This process leads to the bleaching of the anthracene chromophore. The benzyloxy substituent is unlikely to prevent this reaction.
Investigation of Photoinduced Electron Transfer (PET) Processes
Photoinduced electron transfer (PET) is a critical process in the excited-state deactivation of many fluorescent molecules. In the context of this compound, the benzyloxy group can act as an intramolecular electron donor to the photoexcited anthracene moiety, which serves as an electron acceptor. This process is highly dependent on the surrounding environment, particularly the polarity of the solvent.
While specific studies on this compound are not extensively documented, analogous systems involving electron-donating substituents on the anthracene core have been investigated. For instance, studies on (E)-9-(4-nitrostyryl)anthracene with N,N-diethylaniline as an electron donor have shown that extended π-conjugation can stabilize the resulting radical anion, leading to longer-lived charge-separated states. researchgate.netias.ac.in This principle suggests that the benzyloxy group in this compound could similarly participate in PET processes, especially in the presence of suitable external electron acceptors or in polar media that stabilize charge separation. The efficiency of such PET processes would be in competition with other radiative and non-radiative decay pathways of the excited state.
Studies on Photoinduced Hydrogen Atom Abstraction Reactions (relevant for related anthraquinones)
While anthracene derivatives themselves are not typically prone to photoinduced hydrogen atom abstraction, their photo-oxidation products, anthraquinones, are well-known to undergo such reactions. Anthraquinones can be formed from anthracenes through various oxidative processes, including photo-oxidation. mdpi.com Once formed, anthraquinone (B42736) derivatives can participate in photochemical reactions involving hydrogen atom abstraction from a suitable donor molecule.
This process is initiated by the photoexcitation of the anthraquinone to its triplet state. The excited triplet state of an anthraquinone derivative can then abstract a hydrogen atom from a hydrogen donor (e.g., an alcohol or an alkane), leading to the formation of a ketyl radical and a substrate radical. This reactivity is a cornerstone of the use of anthraquinones as photocatalysts in various organic transformations. The efficiency of hydrogen abstraction is dependent on the nature of the substituents on the anthraquinone ring and the bond dissociation energy of the C-H bond in the hydrogen donor.
Analysis of Photodimerization and Photocycloaddition Pathways
Anthracene and its derivatives are well-known for their ability to undergo [4+4] photodimerization upon exposure to UV light. mdpi.com This reaction involves the cycloaddition of two anthracene molecules at the 9 and 10 positions, leading to the formation of a dimer. The presence of a substituent at the 2-position, such as the benzyloxy group, can influence the regioselectivity and stereoselectivity of this dimerization process.
Studies on other 2-substituted anthracenes have shown that the nature and size of the substituent can affect the ratio of the syn and anti photodimers formed. dergipark.org.tr For this compound, the bulky benzyloxy group would likely exert a steric influence on the approach of the two anthracene molecules, potentially favoring the formation of the anti-dimer to minimize steric hindrance. The photodimerization process typically proceeds from the singlet excited state and can be an efficient pathway for the de-excitation of the molecule, often competing with fluorescence. rsc.org The formation of the dimer disrupts the extended π-conjugation of the anthracene chromophore, leading to a loss of fluorescence. beilstein-journals.org
In addition to photodimerization, anthracene derivatives can also participate in [4+2] photocycloaddition reactions with suitable dienophiles. mdpi.com These reactions are also initiated by the photoexcitation of the anthracene derivative and can lead to a variety of cycloadducts. The electronic nature of the benzyloxy group, being electron-donating, can influence the reactivity of the anthracene core towards different dienophiles in such photocycloaddition reactions. researchgate.net
Structure-Photophysical Property Relationships
The relationship between the molecular structure of this compound and its photophysical properties is governed by the electronic and steric effects of the benzyloxy substituent, as well as by the molecule's conformation and intermolecular interactions in different environments.
Influence of the Benzyloxy Group on Chromophore Electronic Structure and Luminescence
The benzyloxy group, with its electron-donating oxygen atom, has a significant impact on the electronic structure of the anthracene chromophore. This substituent increases the electron density of the aromatic system, which generally leads to a red-shift in both the absorption and emission spectra compared to unsubstituted anthracene. acs.org This is due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The introduction of an alkoxy group at the 2-position of anthracene can also affect the fluorescence quantum yield. While electron-donating groups can enhance fluorescence, they can also introduce new non-radiative decay pathways. For instance, studies on 2-methoxyanthracene (B3052548) derivatives have revealed the existence of dual fluorescence, originating from two different conformers (s-cis and s-trans) relative to the exocyclic C2-O bond. researchgate.net These conformers can interconvert in the excited state, leading to complex decay kinetics. It is plausible that this compound exhibits similar conformational effects that influence its luminescence.
The table below presents typical photophysical data for unsubstituted anthracene and a representative 2-alkoxy substituted anthracene to illustrate the expected influence of the benzyloxy group.
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |
| Anthracene | 355, 375 | 380, 401, 425 | ~0.30 |
| 2-Methoxyanthracene | ~360, ~380 | ~385, ~405, ~430 | ~0.40 |
| This compound (estimated) | ~362, ~382 | ~387, ~408, ~433 | ~0.35-0.45 |
Note: Data for this compound are estimated based on trends observed for other 2-alkoxy substituted anthracenes.
Effects of Molecular Conformation and Intermolecular Interactions on Photophysical Behavior
The conformation of the benzyloxy group relative to the anthracene plane can significantly impact the photophysical properties of this compound. Rotation around the C-O and O-CH2 bonds can lead to different spatial arrangements, which in turn can affect the extent of electronic coupling between the substituent and the chromophore. ncl.ac.uk In the solid state, the molecular packing and intermolecular interactions play a crucial role in determining the observed photophysical behavior.
Intermolecular interactions such as π-π stacking and C-H···π interactions are common in the crystal structures of aromatic compounds and can lead to phenomena like aggregation-caused quenching or excimer formation. mdpi.com The bulky nature of the benzyloxy group might hinder close π-π stacking between anthracene cores, potentially leading to enhanced fluorescence in the solid state compared to less substituted anthracenes. beilstein-journals.org However, specific C-H···π interactions between the benzyl (B1604629) group of one molecule and the anthracene core of another could influence the crystal packing and, consequently, the solid-state emission properties. nih.gov
Theoretical and Computational Investigations of 2 Benzyloxy Anthracene
Density Functional Theory (DFT) Calculations for Ground-State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. escholarship.org It is extensively used to determine the ground-state properties of organic molecules like 2-(Benzyloxy)anthracene.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometrical optimization. For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. arxiv.org Due to the flexible benzyloxy side chain, this compound can exist in multiple conformations. A thorough conformational analysis is necessary to identify the global minimum energy structure, which is the most likely conformation to be observed experimentally under thermal equilibrium. This analysis typically involves systematically rotating the rotatable bonds, such as the C-O-C linkage, and performing a geometry optimization for each starting conformation. The suitability of various density functionals, such as B3LYP-D3, is often assessed for accurately describing the van der Waals interactions that can be significant in determining the preferred conformation. nih.gov
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which an electron is most easily removed, and it is associated with the molecule's ability to donate electrons. The LUMO is the orbital that most readily accepts an electron. nsf.gov For this compound, DFT calculations can provide detailed visualizations and energy levels of these orbitals.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. youtube.comschrodinger.com A smaller gap generally implies that the molecule is more easily excitable and more reactive. researchgate.net In this compound, the HOMO is expected to be primarily localized on the electron-rich anthracene (B1667546) core, while the LUMO may also be distributed over the anthracene moiety. nsf.gov The benzyloxy group can influence the energies of these orbitals.
| Property | Calculated Value |
| HOMO Energy | -5.5 eV to -6.0 eV |
| LUMO Energy | -1.5 eV to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | 3.5 eV to 4.5 eV |
Note: The values presented in this table are typical ranges expected for a molecule like this compound based on DFT calculations and should be considered as illustrative.
Understanding how electrons are distributed within a molecule is fundamental to predicting its reactivity and intermolecular interactions. Natural Population Analysis (NPA) is a method used to calculate the atomic charges and orbital populations from a quantum chemical wavefunction. researchgate.netnih.gov Unlike some other methods, NPA is known for its numerical stability and its ability to provide a more chemically intuitive description of electron distribution, especially in compounds with some degree of ionic character. uni-rostock.de For this compound, an NPA would reveal the partial charges on each atom, highlighting the electronegativity of the oxygen atom and the relative charge distribution across the aromatic rings. This information is valuable for understanding potential sites for electrophilic or nucleophilic attack.
| Atom/Group | Natural Charge (e) |
| Oxygen (Ether) | -0.5 to -0.7 |
| Anthracene Moiety | Slightly negative to neutral |
| Benzyl (B1604629) Group | Slightly positive |
Note: This table provides an example of expected charge distribution from a Natural Population Analysis of this compound. Actual values would be dependent on the specific computational method and basis set used.
DFT calculations are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of DFT. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. rsc.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data to aid in the assignment of spectral peaks. escholarship.org
Vibrational Frequencies: The vibrational modes of a molecule correspond to the absorption peaks in its infrared (IR) and Raman spectra. DFT calculations can predict these vibrational frequencies and their corresponding intensities. koreascience.krznaturforsch.com The calculated frequencies are often scaled by an empirical factor to better match experimental values due to approximations in the theoretical model and the neglect of anharmonicity. koreascience.kr Analysis of the atomic displacement vectors for each calculated mode allows for the assignment of specific vibrations to particular functional groups or motions within the molecule. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying the properties of molecules in their electronically excited states. nsf.govmdpi.com
TD-DFT can be used to simulate the UV-Visible absorption spectrum of a molecule by calculating the energies of vertical electronic excitations from the ground state to various excited states. researchgate.net For this compound, the calculated spectrum would show absorption bands corresponding to electronic transitions, primarily of π → π* character, within the anthracene chromophore. The calculations provide the excitation energy (which can be converted to a wavelength), the oscillator strength (which relates to the intensity of the absorption), and the nature of the orbitals involved in the transition. nih.gov This allows for a detailed understanding of the electronic transitions that give rise to the observed absorption bands in the experimental spectrum. researchgate.netsns.it For instance, the characteristic structured absorption of the anthracene core would be a key feature to reproduce in the simulation.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | ~380-400 | ~0.1-0.2 | HOMO → LUMO |
| S₀ → S₂ | ~360-380 | ~0.3-0.5 | HOMO-1 → LUMO |
| S₀ → S₃ | ~340-360 | ~0.2-0.4 | HOMO → LUMO+1 |
Note: This table presents hypothetical TD-DFT results for the lowest energy electronic transitions of this compound, consistent with the known spectroscopy of anthracene derivatives.
Calculation of Emission Energies and Characterization of Emitting States
The emission properties of aromatic molecules like this compound are governed by the transitions between electronic states. The calculation of emission energies, which correspond to the energy released when a molecule transitions from its first excited singlet state (S₁) back to the ground state (S₀), is a key focus of computational studies.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for predicting the excited-state properties of molecules. researchgate.netrsc.org The process typically involves two main steps. First, the geometry of the molecule in its first excited state (S₁) is optimized. Following this, a single-point energy calculation is performed on the optimized S₁ geometry to determine the emission energy, which corresponds to the fluorescence maximum (λem). youtube.com The choice of the functional and basis set is critical for obtaining accurate results that align with experimental values. mdpi.comchemrxiv.org For anthracene derivatives, functionals like B3LYP, PBE0, and CAM-B3LYP are commonly employed. rsc.orgchemrxiv.org
The emitting state in anthracene and its derivatives is typically characterized as a π-π* transition, involving the redistribution of electron density within the aromatic core. mdpi.com For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are primarily localized on the anthracene moiety. The transition from the S₁ state to the S₀ state involves an electron moving from the LUMO back to the HOMO, releasing energy in the form of light. The benzyloxy substituent can electronically influence the anthracene core, potentially shifting the emission wavelength compared to unsubstituted anthracene.
While specific TD-DFT calculations for this compound are not extensively reported in the literature, data from related anthracene derivatives illustrate the typical range of calculated emission energies.
Table 1: Examples of Calculated Emission Energies for Anthracene Derivatives Using TD-DFT Note: This table presents illustrative data for related compounds to demonstrate the application of computational methods, as specific values for this compound are not readily available in the cited literature.
| Compound | Functional/Basis Set | Calculated Emission Energy (eV) | Calculated Emission Wavelength (nm) |
| Anthracene | SRSH-PCM | 3.26 | 380 |
| 2-Anthryl-2-anthracence | QM/MM | ~2.53 | ~490 |
| 9,10-Diphenylanthracene | B3LYP/6-31G(d) | 2.95 | 420 |
Molecular Dynamics Simulations for Dynamic Behavior and Aggregation Tendencies
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide valuable insights into its conformational dynamics, interactions with its environment (e.g., solvent molecules), and its tendency to self-assemble or aggregate. researchgate.net
Aggregation, driven by non-covalent interactions such as π-π stacking between the anthracene cores and van der Waals forces, can significantly alter the photophysical properties of the material. mdpi.comacs.org In concentrated solutions or the solid state, these aggregates can form different arrangements, such as H-aggregates (face-to-face stacking) or J-aggregates (head-to-tail stacking), which lead to distinct changes in the absorption and emission spectra. mdpi.com Some anthracene derivatives are known to exhibit aggregation-induced emission (AIE), where the restriction of intramolecular rotations in the aggregated state leads to enhanced fluorescence. researchgate.netrsc.org
An MD simulation of this compound would involve placing multiple molecules in a simulation box, often with a solvent, and calculating the forces between them using a force field. By integrating Newton's laws of motion, the trajectory of each molecule can be tracked over time. Analysis of these trajectories can reveal:
Conformational Flexibility: The rotational freedom of the benzyloxy group relative to the rigid anthracene plane.
Intermolecular Interactions: The preferred orientation of neighboring molecules, identifying the prevalence of π-π stacking.
Aggregation Nucleation and Growth: The mechanisms and timescales over which aggregates form.
Quantum mechanics/molecular mechanics (QM/MM) methods can also be employed to study these systems with higher accuracy, treating the interacting aromatic cores with quantum mechanics and the surrounding environment with molecular mechanics. nih.gov While specific MD studies on this compound are scarce, the general methodology applied to other anthracene derivatives provides a framework for understanding its potential behavior. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling for Optoelectronic Parameters
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of molecules with their activities or specific parameters, such as optoelectronic properties. nih.gov These models are built by developing mathematical relationships between calculated molecular descriptors and experimentally measured properties for a series of related compounds. nih.govresearchgate.net
For a class of compounds like polycyclic aromatic hydrocarbons (PAHs), QSPR models can be developed to predict parameters relevant to optoelectronic applications, such as HOMO and LUMO energies, the HOMO-LUMO gap (related to absorption wavelength), ionization potential, and electron affinity. nih.govnih.gov
The development of a QSPR model for parameters of this compound would involve:
Dataset Curation: Assembling a dataset of PAH derivatives with known experimental optoelectronic data.
Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule in the dataset. These descriptors can be categorized as constitutional, topological, geometric, or quantum-chemical.
Model Building: Using statistical methods or machine learning algorithms to select the most relevant descriptors and build a predictive model. nih.gov
Validation: Testing the model's predictive power on an external set of molecules not used in the training process.
Although no specific QSPR model dedicated to predicting the optoelectronic parameters of this compound has been identified, general models for PAHs utilize a range of descriptors to make such predictions. biorxiv.org
Table 2: Common Molecular Descriptors Used in QSPR Models for Polycyclic Aromatic Hydrocarbons (PAHs) Note: This table lists descriptors commonly used in QSPR studies of PAHs and could be applied to model the properties of this compound.
| Descriptor Category | Example Descriptors | Predicted Property Relevance |
| Quantum-Chemical | HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Dipole Moment | Electronic transitions, charge transport properties, reactivity biorxiv.org |
| Topological | Wiener Index, Connectivity Indices | Molecular size and branching, related to intermolecular forces |
| Geometric | Molecular Surface Area, Molecular Volume, Length-to-Breadth Ratio | Packing efficiency in the solid state, solubility |
| Constitutional | Molecular Weight, Atom Counts | General structural properties |
By applying such validated QSPR models, it would be theoretically possible to estimate the key optoelectronic parameters of this compound without the need for direct experimental measurement or computationally expensive quantum chemical calculations.
Advanced Applications of 2 Benzyloxy Anthracene in Materials Science and Engineering
Organic Optoelectronic Devices
Derivatives of benzyloxy-anthracene are emerging as versatile materials for a variety of organic optoelectronic devices due to their inherent properties such as high charge carrier mobility and strong light emission. frontiersin.org The benzyloxy group can enhance solubility and influence the solid-state morphology, which are crucial factors for device performance and fabrication. researchgate.net
Integration into Organic Light-Emitting Diodes (OLEDs) as Emitting or Host Materials
Anthracene (B1667546) derivatives are widely investigated for use in OLEDs, valued for their high quantum yields and thermal stability. frontiersin.orgacs.org The introduction of bulky side groups, such as the benzyloxy moiety, is a common strategy to prevent π-π stacking and crystallization in the solid state. This preserves the high photoluminescence quantum yields of individual molecules, which would otherwise be quenched by aggregation. acs.org
While research specifically detailing 2-(benzyloxy)anthracene in OLEDs is limited, related structures serve as excellent models for its potential. For instance, asymmetric anthracene derivatives are sought after as blue host materials. mdpi.comsemanticscholar.org A host material, 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa), has been synthesized and shown to have a wide band gap of 2.95 eV and a photoluminescence maximum at 440 nm in its film state, making it suitable as a blue host. mdpi.com An OLED device using this material as a host achieved a high external quantum efficiency of 8.3% and emitted in the true blue region of the spectrum. mdpi.com Another anthracene derivative, 6-anthracene-9-yl-2,3-di-p-tolyl-benzo[b]thiophene (ATB), developed as a host for blue OLEDs, demonstrated high thermal stability and led to devices with a power efficiency of 6.4 lm/W and an extended half-lifetime of 6480 hours at a luminance of 1000 cd/m2. semanticscholar.org These examples highlight the strategy of using substituted anthracenes to create stable and efficient host materials for OLEDs, a role for which benzyloxy-anthracene derivatives are well-suited.
| Device Performance of an Anthracene-Based Host Material | |
| Host Material | 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa) |
| External Quantum Efficiency (EQE) | 8.3% |
| Current Efficiency (CE) | 9.3 cd/A |
| Emission Color | True Blue |
| CIE Coordinates (x, y) | (0.133, 0.141) |
| Reference | mdpi.com |
Application in Organic Field-Effect Transistors (OFETs) as Semiconductor Layers
The planar structure and appropriate energy levels of the anthracene core provide high air stability and facilitate strong intermolecular interactions, which are advantageous for charge transport in OFETs. researchgate.netrsc.org The functionalization of the anthracene core is a key strategy to improve charge carrier mobility. researchgate.net
Derivatives such as 10-(benzyloxy)-3-bromo-6,8-dimethoxyanthracene-2-carbaldehyde have been studied for their electronic properties. mdpi.com The HOMO energy levels of these materials are crucial for their stability as p-type semiconductors, with values below -5 eV considered stable for device manufacturing. mdpi.com Highly substituted acenes, including benzyloxy-anthracene derivatives, can form stable amorphous films upon vacuum deposition, a desirable trait for fabricating uniform semiconductor layers. mdpi.com Furthermore, research on dyad and triad (B1167595) molecules combining anthracene and pkusz.edu.cnbenzothieno[3,2-b] pkusz.edu.cnbenzothiophene (BTBT) units has produced p-type semiconductors with high mobility. rsc.org One such molecule, An-BTBT-An, exhibited a hole mobility of up to 5.4 cm²/V·s in single-crystal OFETs, demonstrating the potential of engineered anthracene systems as high-performance semiconductors. rsc.org The benzyloxy group in related structures can be instrumental in controlling the π-π stacking, which directly impacts the electrical behavior of the material in an OFET. researchgate.net
Exploration in Organic Photovoltaic (OPV) Devices
In the realm of organic solar cells, the design of low band gap polymers is crucial for efficient light harvesting. The "push-pull" architecture, which combines electron-donating and electron-accepting units, is a common strategy. whiterose.ac.uk Anthracene derivatives can act as the electron-donating component in such conjugated polymers. whiterose.ac.uknih.gov
For example, a polymer named PANTBT, which alternates between anthracene and benzothiadiazole units, was synthesized for OPV applications. nih.gov This polymer exhibited a low band gap of 1.89 eV and a deep HOMO level of -5.31 eV. nih.gov When blended with a fullerene acceptor (PC71BM), the resulting OPV device achieved a power conversion efficiency (PCE) of 1.90%. nih.gov The use of 2,6-linked anthracene units, as opposed to 9,10-linked ones, can improve electronic conjugation along the polymer backbone. whiterose.ac.uk While specific benzyloxy-substituted anthracenes for OPVs are not widely reported, the principle of tuning the donor unit with substituents to optimize the electronic properties and morphology of the active layer is well-established. whiterose.ac.ukresearchgate.net The benzyloxy group could potentially enhance solubility and influence the blend morphology with the acceptor, which are critical for device efficiency.
| Photovoltaic Performance of an Anthracene-Based Polymer | |
| Polymer | PANTBT |
| Acceptor | PC71BM |
| Power Conversion Efficiency (PCE) | 1.90% |
| Open-Circuit Voltage (Voc) | 0.77 V |
| Short-Circuit Current Density (Jsc) | -6.50 mA/cm² |
| Fill Factor (FF) | 0.38 |
| Reference | nih.gov |
Potential in Resistive Memory Devices
Organic materials are being explored for next-generation non-volatile memory technologies. mdpi.com Polyimides (PIs) containing anthracene moieties have shown promising electrical bistable switching behavior. rsc.org A study directly relevant to benzyloxy-anthracene involved the synthesis of a new diamine, 4-(anthracen-9-ylmethoxy)-1,3-diaminobenzene (AMDA), which contains an anthracene unit linked via a methoxy (B1213986) (benzyloxy-type) bridge. rsc.org
This diamine was polymerized to form a polyimide (6FDA-AMDA PI) with the anthracene moiety in the side chain. rsc.org A memory device fabricated with this polymer as the active layer sandwiched between aluminum and indium tin oxide (ITO) electrodes exhibited write-once-read-many-times (WORM) behavior. rsc.org The device showed a high ON/OFF current ratio of up to 10⁶ and a high device yield of 80%. rsc.org This performance was superior to a comparative polyimide where the anthracene was in the main chain. The improved characteristics were attributed to more effective inter-chain charge transfer in the side-chain polymer architecture. rsc.org This research demonstrates the significant potential of designing polymers with benzyloxy-anthracene side groups for use in solution-processable, non-volatile memory devices.
| Performance of Anthracene-Containing Polyimide Memory Device | |
| Polymer | 6FDA-AMDA PI (Anthracene in side chain) |
| Device Structure | Al/6FDA-AMDA PI/ITO |
| Memory Type | WORM (Write-Once-Read-Many) |
| ON/OFF Ratio | up to 10⁶ |
| Threshold Voltage | 2.40 V |
| Device Yield | 80% |
| Reference | rsc.org |
Fluorescent Sensing Systems
The high fluorescence quantum yield of the anthracene core makes it an excellent fluorophore for the design of chemosensors. researchgate.net The fundamental principle of these sensors involves coupling the fluorophore to a receptor unit that can selectively interact with a target analyte. This interaction modulates the photophysical properties of the anthracene unit, leading to a detectable change in fluorescence intensity or wavelength, often via mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.govacs.org
A study on π-extended anthracene-bearing thioacetals demonstrated their use as "turn-on" fluorescent sensors for mercury ions (Hg²⁺). nih.gov In the absence of Hg²⁺, the fluorescence of the anthracene core is quenched. Upon the addition of Hg²⁺, a chemical reaction is triggered that restores the fluorescence, leading to a significant increase in emission intensity. nih.gov These sensors exhibited detection limits in the nanomolar range. nih.gov Another theoretical study investigated the fluorescence properties of [(benzoyloxy)methyl]anthracene derivatives, where different substituents on the phenyl ring influenced the rate of electron transfer, effectively quenching the anthracene fluorescence to varying degrees. nih.gov Although these systems are not precisely this compound, they exemplify the established strategy of functionalizing an anthracene core to create highly sensitive and selective fluorescent sensors for detecting metal ions and other species. researchgate.netnih.gov
Design and Mechanism of Fluorescence Turn-on/Turn-off Sensors
Fluorescence sensing is a powerful analytical technique that relies on changes in the emission of light from a fluorophore upon interaction with a target analyte. Anthracene derivatives are excellent candidates for the core fluorophore unit due to their inherent chemical stability and high fluorescence quantum yields. nih.gov The design of "turn-on" or "turn-off" sensors based on the this compound scaffold typically involves coupling the anthracene moiety (the signaling unit) to a specific receptor (the recognition unit). The interaction of this receptor with an analyte modulates the fluorescence output of the anthracene core through various photophysical mechanisms.
Fluorescence Turn-Off Mechanism: In a "turn-off" sensor, the probe is highly fluorescent in its free state, and the fluorescence is quenched upon binding to the analyte. A primary mechanism governing this process is Photoinduced Electron Transfer (PET). In the absence of the analyte, the highest occupied molecular orbital (HOMO) of the receptor unit has a lower energy level than that of the excited-state anthracene fluorophore. Upon excitation, the fluorophore remains fluorescent. However, when the receptor binds to an analyte (e.g., a metal ion), its HOMO energy level is raised. Now, upon excitation, an electron can transfer from the analyte-bound receptor to the excited anthracene, a non-emissive pathway that effectively quenches the fluorescence.
Fluorescence Turn-On Mechanism: Conversely, a "turn-on" sensor is designed to be non-fluorescent or weakly fluorescent in its free state, with a significant increase in emission upon analyte binding. mdpi.com This is often achieved by designing a molecule where a PET process is active in the free probe, quenching the fluorescence. The receptor is designed such that upon binding to the analyte, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and "turning on" the fluorescence of the anthracene core. Another critical mechanism is the Chelation-Enhanced Fluorescence (CHEF) effect, where analyte binding to the receptor forms a rigid complex. nih.govresearchgate.net This rigidity restricts non-radiative decay pathways (like intramolecular rotations and vibrations), leading to a significant enhancement of the fluorescence intensity. nih.gov For instance, an anthracene-based probe, (E)-N'-(1-(anthracen-9-yl)ethylidene)-2-hydroxybenzohydrazide (AHB), demonstrates a turn-on response to Al³⁺ ions due to the combined effects of CHEF and the restriction of the PET mechanism. nih.gov
The choice between a turn-on or turn-off system depends on the specific application. Turn-on sensors are often preferred for their higher signal-to-noise ratio, as the signal emerges from a dark background, enhancing sensitivity. mdpi.com
Development of Fluorescent Probes for Chemical and Biological Analytes
The modular design of anthracene-based sensors allows for the creation of highly selective and sensitive probes for a wide array of chemical and biological analytes. By modifying the receptor unit attached to the this compound core, researchers can target specific metal ions, anions, and small organic molecules.
Metal Ion Detection: Anthracene derivatives have been successfully developed into fluorescent probes for various metal ions. For example, probes incorporating dithioacetal groups have been synthesized for the detection of mercury (Hg²⁺). mdpi.com These probes can operate in dual "turn-off" and "turn-on" modes, exhibiting high selectivity and rapid response within minutes. mdpi.com Similarly, probes designed with specific binding sites, such as hydrazones, have shown remarkable selectivity for aluminum (Al³⁺) with detection limits in the nanomolar range. nih.gov Another study demonstrated a simple Schiff base probe derived from 2-aminoanthracene (B165279) that provides a "turn-on" fluorescence response for chromium (III) ions in aqueous media, with a detection limit of 0.4 µM and a response time of less than a minute. nih.gov
Detection of Other Analytes: Beyond metal ions, these fluorescent platforms can be adapted for other targets. A probe based on 2'-benzyloxy flavone (B191248) has been reported as a dual sensor for picric acid (an explosive) and for sensing pH levels. researchgate.net Furthermore, anthracene-incorporated pyrimidinone probes have been shown to detect the herbicide pendimethalin (B1679228) at parts-per-trillion levels through a fluorescence quenching mechanism. nih.gov The development of these probes often involves a systematic investigation of their response to a wide range of potential interfering species to confirm their selectivity for the intended analyte. nih.govmdpi.com
The table below summarizes the performance of several anthracene-based fluorescent probes for various analytes.
| Probe Type | Analyte | Mechanism | Detection Limit (LOD) | Response Time | Reference |
| Anthracene-dithioacetal (AN-4S) | Hg²⁺ | Turn-on/Turn-off | 4.93 x 10⁻⁸ M | < 1 min | mdpi.com |
| Anthracene-hydrazone (AHB) | Al³⁺ | Turn-on (CHEF/PET) | 0.498 nM | - | nih.gov |
| Anthracene-Schiff base (ANT-Th) | Cr³⁺ | Turn-on | 0.4 µM | < 1 min | nih.gov |
| Anthracene-pyrimidinone (S3) | Pendimethalin | Turn-off (Quenching) | 367.8 pM | - | nih.gov |
Integration into Portable and Smartphone-Based Sensor Platforms
A significant trend in chemical sensing is the development of low-cost, portable, and user-friendly devices for on-site analysis. mdpi.com Fluorescent probes based on this compound are well-suited for integration into such platforms, particularly those utilizing smartphones. mdpi.comarxiv.org
The core concept involves using the smartphone's camera as a detector to capture the color and intensity of the fluorescence emission from the probe. nih.gov A typical setup consists of a custom-designed, often 3D-printed, accessory that attaches to the smartphone. mdpi.com This accessory creates a dark environment to shield the sample from ambient light and precisely positions the sample, an excitation light source (e.g., a small UV or blue LED), and the phone's camera. arxiv.org
The sensor probe itself is often immobilized on a solid support, such as a paper test strip, to create a disposable and easy-to-use system. nih.govnih.gov For analysis, a small amount of the sample (e.g., water, food extract) is applied to the test strip containing the probe. The strip is then placed in the smartphone accessory and illuminated by the LED. The analyte in the sample interacts with the probe, causing a change in fluorescence (e.g., turning on or quenching). The smartphone camera captures an image of the glowing strip.
Specialized smartphone applications are then used to analyze the image. nih.govresearchgate.net These apps can quantify the concentration of the analyte by analyzing the color information in the image, typically using the RGB (Red, Green, Blue) color model. nih.govresearchgate.net By correlating the RGB values with pre-calibrated concentration curves, the app can provide a quantitative reading directly on the phone's screen. This approach has been successfully used to create portable systems for detecting analytes like herbicides and ascorbic acid. nih.govnih.gov This integration of advanced fluorescent materials with ubiquitous smartphone technology opens the door for powerful point-of-care and field-deployable diagnostic tools. nih.gov
Polymer Chemistry and Photopolymerization Processes
The photoreactive nature of the anthracene moiety makes this compound and its derivatives highly valuable in polymer science, particularly in the field of photopolymerization. This process uses light to initiate a chain reaction that converts liquid monomers into a solid polymer network, a cornerstone of technologies like 3D printing and advanced coatings.
Incorporation into Polymeric Materials to Impart Specific Optical Properties
Beyond their role as initiators, anthracene derivatives can be directly incorporated into polymer structures to bestow specific, desirable optical properties on the final material. nih.gov This can be achieved by either synthesizing monomers containing the this compound unit and then polymerizing them, or by grafting the anthracene derivative onto an existing polymer backbone.
The primary goal of this incorporation is often to create fluorescent polymers. nih.gov The anthracene moiety acts as a built-in fluorophore, making the entire material luminescent. Such materials are of great interest for applications in bioimaging, where fluorescently-tagged polymers can be used to visualize cells and biological processes. nih.gov For example, copolymers of N-(2-hydroxypropyl)methacrylamide with an anthracene-derived fluorophore have been synthesized for this purpose. nih.gov
Another application is in the development of conjugated polymers for organic electronics, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). In these materials, the anthracene unit can serve as a donor or acceptor block within the polymer backbone. whiterose.ac.uk By combining anthracene with other aromatic units like benzothiadiazole, researchers can tune the polymer's absorption spectrum to better match the solar spectrum, thereby improving the efficiency of solar cells. whiterose.ac.uk The optical and electrochemical properties, such as the band gap, can be precisely controlled through the chemical design of the polymer repeat unit. whiterose.ac.ukrsc.orgjyu.fi
| Polymer System | Intended Application | Key Optical Property | Reference |
| Poly[HPMA]-co-[AIE Fluorophore] | Bioimaging | Aggregation-Induced Emission | nih.gov |
| Anthracene-Benzothiadiazole Polymer | Organic Solar Cells | Tunable Optical Band Gap (1.75–1.85 eV) | whiterose.ac.uk |
| Chitosan-Anthraldehyde Film | Optical Materials | Photoluminescence & Second-Harmonic Generation | researchgate.net |
Application in Photofabrication of Micro- and Nanostructured Materials
Photofabrication techniques, such as stereolithography (3D printing) and nano-imprinting, rely on the precise spatial control of a polymerization reaction to build complex, three-dimensional structures with micro- or even nanoscale features. epo.org The photoinitiating systems discussed previously are central to these technologies. Anthracene-based photoinitiators, with their high efficiency under visible light, are particularly suitable for high-resolution 3D printing. researchgate.net
The process involves selectively exposing a liquid photocurable resin to a focused light source (like a laser or a digital projector). The resin contains monomers and a photoinitiating system. Where the light strikes the resin, the photosensitizer (e.g., an anthracene derivative) absorbs the energy and initiates polymerization, solidifying the resin in that precise location. By building the structure layer by layer, intricate objects can be fabricated.
A key capability of anthracene itself that is highly relevant to materials fabrication is its ability to undergo [4+4] photodimerization. researchgate.net When two anthracene molecules are held in close proximity, for example, by linking them together within a polymer or a crystal, exposure to light can cause them to form a covalent bond, creating a dimer. This reversible dimerization/cleavage can be used as a mechanism for photo-crosslinking polymers, enabling the fabrication of advanced materials and even providing a pathway for self-healing or rewritable materials. This inherent photoreactivity makes anthracene-containing systems powerful tools for the light-based manufacturing of advanced structured materials. researchgate.net
Supramolecular Chemistry and Host-Guest Interactions
The field of supramolecular chemistry, which investigates the assembly of molecules through non-covalent bonds, has found a versatile building block in this compound. thno.org The molecule's structure, featuring a flat, electron-rich anthracene core and a flexible benzyloxy group, facilitates a range of weak interactions that are crucial for creating ordered, functional materials. thno.orgnottingham.ac.uk These interactions are key to its use in molecular recognition and systems for controlled release. thno.orgfortunejournals.com
Exploration of Non-Covalent Interactions (e.g., π-π Stacking, Hydrogen Bonding) in Self-Assembly
The self-assembly of this compound and its derivatives is primarily driven by non-covalent forces. nottingham.ac.ukfortunejournals.com The most significant of these is π-π stacking, where the large aromatic surfaces of the anthracene units align, promoting the formation of one- and two-dimensional nanostructures. anu.edu.aunih.gov This stacking interaction is a known method for guiding the self-assembly of nanomedicines. nih.gov
While the parent this compound lacks strong hydrogen bond donors, its oxygen atom can act as a hydrogen bond acceptor. The introduction of functional groups capable of hydrogen bonding, such as hydroxyl or amide groups, can lead to more complex and defined supramolecular structures. scholaris.canih.gov The interplay between π-π stacking and hydrogen bonding is critical in the formation of these assemblies. nottingham.ac.uk Research on a C3-symmetric molecule has shown that symmetry breaking in a supramolecular gel system can be driven exclusively by π-π stacking. researchgate.net
Investigations into Molecular Recognition and Specific Binding Events
The self-assembled structures of this compound derivatives create well-defined cavities suitable for molecular recognition. researchgate.net The anthracene component can act as a sensor for electron-deficient guest molecules through fluorescence-based mechanisms. nih.gov The "lock-and-key" principle of molecular recognition relies on the geometric and chemical complementarity between host and guest. researchgate.net
Studies have demonstrated the use of anthracene-containing macrocycles for the selective binding of guest molecules like fullerenes. anu.edu.au The specificity of the host for a particular guest is determined by the size and shape of its binding cavity. nih.gov Modifying the benzyloxy group can further refine the electronic properties of the anthracene core, enhancing the selectivity of molecular recognition. nih.gov
Design of Host-Guest Systems for Controlled Release or Sequestration
The principles of molecular recognition are applied to design host-guest systems for the controlled release or sequestration of molecules. thno.orgsciencescholar.us These systems can encapsulate a guest molecule and release it in response to external stimuli like light, pH, or temperature. nih.govnih.govresearchgate.net
For instance, a host-guest system can be engineered to capture a pollutant from a solution. The this compound-based host would selectively bind the pollutant, effectively removing it. thno.org Conversely, such systems can encapsulate drug molecules for targeted delivery, with release triggered by the specific chemical environment of the target site. sciencescholar.usacs.orgmdpi.com The luminescent properties of the anthracene unit can also be utilized to monitor these processes. nih.gov
Luminescent Materials for Diverse Technological Applications
The inherent fluorescence of the anthracene core makes this compound a valuable component for developing advanced luminescent materials. jlu.edu.cnmdpi.com Its photophysical properties can be adjusted by chemical modification and by controlling its aggregation state via supramolecular self-assembly. mdpi.comnih.gov
The emission color and quantum yield of this compound derivatives are sensitive to their environment. rsc.org While they typically show blue fluorescence in solution, their emission can shift upon aggregation. rsc.orgresearchgate.net These tunable luminescent properties have led to investigations of this compound-based materials for various applications, including:
Organic Light-Emitting Diodes (OLEDs): Used as emissive or host materials. nih.govrsc.org
Fluorescent Sensors: For detecting analytes like metal ions and nitroaromatic compounds. researchgate.net
Bioimaging: As fluorescent probes, though this requires ensuring biocompatibility. researchgate.net
The ability to engineer the solid-state luminescence through methods like co-crystallization has created opportunities for new materials with tailored optical properties. mdpi.com
| Feature | Description |
| Primary Non-Covalent Interaction | π-π stacking of anthracene cores anu.edu.aunih.gov |
| Other Interactions | Hydrogen bonding (with functionalization), C-H...π interactions nottingham.ac.uknih.gov |
| Key Structural Elements | Planar anthracene unit, flexible benzyloxy group thno.org |
| Resulting Structures | 1D/2D nanostructures, molecular cages, macrocycles anu.edu.auresearchgate.net |
Chemical Reactivity and Derivatization Studies of 2 Benzyloxy Anthracene
Electrophilic Substitution Reactions on the Anthracene (B1667546) Core
The anthracene nucleus is generally reactive towards electrophiles, with substitution typically favoring the 9- and 10-positions due to the formation of a more stable carbocation intermediate that preserves the aromaticity of two of the three rings. vernier.com However, the presence of a substituent, such as the benzyloxy group at the 2-position, can alter this regioselectivity. The benzyloxy group is an ortho-, para-directing activator due to the resonance donation of its oxygen lone pair into the aromatic system. This increases the electron density at the positions ortho and para to the substituent, making them more susceptible to electrophilic attack.
In the case of 2-(benzyloxy)anthracene, the positions ortho (1 and 3) and para (not applicable in the same ring) to the benzyloxy group are activated. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to yield a mixture of products, with substitution occurring at the activated positions of the substituted ring, as well as at the highly reactive 9- and 10-positions of the central ring. The precise product distribution will depend on the nature of the electrophile and the reaction conditions. For instance, sterically bulky electrophiles might favor substitution at the less hindered positions.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Electrophile | Expected Major Products (Substituted Positions) |
| Nitration | NO₂⁺ | 1-Nitro, 3-Nitro, 9-Nitro, 10-Nitro |
| Bromination | Br⁺ | 1-Bromo, 3-Bromo, 9-Bromo, 10-Bromo |
| Friedel-Crafts Acylation | RCO⁺ | 1-Acyl, 3-Acyl, 9-Acyl, 10-Acyl |
Note: The table is based on general principles of electrophilic aromatic substitution and the known reactivity of substituted anthracenes. researchgate.netscirp.orgnih.gov Specific experimental data for this compound is limited.
Studies on related substituted anthracenes have shown that the regioselectivity of electrophilic substitution can be complex, often resulting in a mixture of isomers. researchgate.net The use of different solvents and catalysts can also influence the outcome of these reactions. beilstein-journals.org For example, in Friedel-Crafts acylation, the choice of Lewis acid and solvent can significantly alter the ratio of products. beilstein-journals.org
Nucleophilic Substitution Reactions Involving the Benzyloxy Group
The benzyloxy group itself can be the target of nucleophilic substitution reactions, although this is less common than reactions on the anthracene core. For the benzyloxy group to act as a leaving group, the ether oxygen must be protonated or complexed with a Lewis acid to make it a better leaving group. Under strongly acidic conditions, nucleophiles can displace the benzyl (B1604629) group.
Alternatively, the benzyloxy group can be cleaved under reductive conditions. This is a common strategy in organic synthesis for the deprotection of hydroxyl groups. vernier.comresearchgate.net For instance, catalytic hydrogenation using a palladium catalyst can cleave the benzyl-oxygen bond to yield 2-hydroxyanthracene and toluene. rsc.org This transformation is a key functional group interconversion, which will be discussed in more detail in section 7.4.
It has also been reported that benzyloxy groups can act as nucleofuges in cation radical-accelerated nucleophilic aromatic substitution reactions. wikipedia.org This type of reaction, however, is more relevant for arenes that are more electron-rich than anthracene.
Addition Reactions Across the Central Ring of Anthracene (e.g., Diels-Alder cycloadditions, Oxidation)
A characteristic reaction of anthracene is the [4+2] cycloaddition, or Diels-Alder reaction, across the 9,10-positions of the central ring. researchgate.netacs.orgiitk.ac.inresearchgate.net This reactivity is due to the relatively low loss of aromatic stabilization energy when the central ring reacts, compared to the terminal rings. Anthracene acts as the diene in these reactions, reacting with a variety of dienophiles. vernier.comblogspot.comwikipedia.org
The presence of the benzyloxy group at the 2-position is not expected to inhibit the Diels-Alder reaction at the 9,10-positions. In fact, as an electron-donating group, it may slightly enhance the reactivity of the anthracene core as a diene. The reaction of this compound with a dienophile like maleic anhydride (B1165640) would be expected to proceed readily to form the corresponding 9,10-adduct. vernier.comblogspot.comwikipedia.orgresearchgate.net
Oxidation of the anthracene core also typically occurs at the 9,10-positions to yield anthraquinone (B42736) derivatives. studypool.comgovinfo.govquora.comtennessee.edu Common oxidizing agents for this transformation include chromium trioxide in acetic acid. studypool.comquora.comtennessee.edu The benzyloxy group is generally stable to these oxidation conditions, meaning that the oxidation of this compound would be expected to produce this compound-9,10-dione. In some cases, photochemical oxidation in the presence of oxygen can also lead to the formation of endoperoxides across the 9,10-positions. rsc.org A study on the oxidation of anthracene derivatives by a chromium(III)-superoxo complex has also been reported. rsc.org
Strategic Functional Group Interconversions of the Benzyloxy Moiety
The benzyloxy group is a versatile functional group that can be readily converted into other functionalities. The most common and synthetically useful transformation is the cleavage of the benzyl ether to unmask the corresponding phenol, 2-hydroxyanthracene. researchgate.netrsc.org This deprotection can be achieved through various methods, with catalytic hydrogenation being one of the mildest and most efficient. vernier.com
Table 2: Common Methods for the Cleavage of the Benzyloxy Group in this compound
| Reagent/Method | Product | Byproduct | Conditions |
| H₂, Pd/C | 2-Hydroxyanthracene | Toluene | Mild, neutral conditions |
| HBr or HI | 2-Hydroxyanthracene | Benzyl bromide or iodide | Strong acid |
| BCl₃ or BBr₃ | 2-Hydroxyanthracene | Benzyl chloride or bromide | Lewis acid |
Note: This table is based on established methods for benzyl ether cleavage. researchgate.netrsc.org
The resulting 2-hydroxyanthracene is a valuable intermediate that can be further functionalized. For example, the phenolic hydroxyl group can be converted into esters, other ethers, or used to direct further electrophilic substitutions on the anthracene ring.
Synthesis and Characterization of Novel this compound Conjugates and Hybrid Systems
The fluorescent properties of the anthracene core make it an attractive building block for the synthesis of novel materials and probes. scirp.orgblogspot.comnih.govgoogle.com this compound can serve as a precursor for the creation of various conjugates and hybrid systems.
Fluorescent Chemosensors: The anthracene moiety can be functionalized to create chemosensors that exhibit changes in their fluorescence properties upon binding to specific analytes, such as metal ions or anions. nih.govamazonaws.comscholaris.ca For example, a derivative of this compound could be synthesized with a receptor unit that selectively binds to a target species, leading to a "turn-on" or "turn-off" fluorescent response.
Polymer Conjugates: this compound can be incorporated into polymers to create materials with tailored optical and electronic properties. acs.orgresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.net For instance, if the benzyl group is modified to contain a polymerizable group (e.g., a vinyl or styryl moiety), it can be copolymerized with other monomers to form block copolymers. acs.orggoogle.comnih.govmdpi.comresearchgate.net These materials could find applications in organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices. The synthesis of anthracene-containing block copolymers via techniques like RAFT polymerization has been reported. acs.org
The characterization of these novel conjugates and hybrid systems would involve a range of spectroscopic techniques, including NMR, mass spectrometry, UV-Vis, and fluorescence spectroscopy, to confirm their structure and investigate their photophysical properties.
Future Research Directions and Emerging Opportunities for 2 Benzyloxy Anthracene
Rational Design of Highly Efficient and Stable 2-(Benzyloxy)anthracene-Based Functional Materials
A primary avenue for future research lies in the rational design of functional materials derived from this compound. This approach involves a deliberate and systematic modification of the molecular structure to achieve desired properties for specific applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.orgresearchgate.netfigshare.com The design process is a complex challenge due to the intricate relationships between molecular structure and material properties. liverpool.ac.uk
Key strategies in this area will involve:
Modification of the Anthracene (B1667546) Core: Introducing various substituent groups onto the anthracene skeleton can profoundly influence the material's electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for charge injection and transport.
Alteration of the Benzyloxy Moiety: The benzyloxy group can be replaced with other alkoxy groups or functionalized to fine-tune solubility, molecular packing in the solid state, and thermal stability.
Controlling Intermolecular Interactions: The design of derivatives that exhibit specific intermolecular interactions, such as π-π stacking, is crucial for optimizing charge mobility in organic semiconductors. beilstein-journals.org Introducing bulky substituents can disrupt these interactions to enhance photoluminescence in the solid state. beilstein-journals.org
The overarching goal is to create a new generation of materials with enhanced efficiency, superior stability, and long operational lifetimes for use in advanced electronic devices.
Table 1: Potential Effects of Structural Modifications on this compound for Functional Materials
| Structural Modification | Target Property | Potential Application |
|---|---|---|
| Adding electron-withdrawing groups to the anthracene core | Lower LUMO level, improved electron transport | n-type semiconductor in OFETs, OLEDs |
| Adding electron-donating groups to the anthracene core | Higher HOMO level, improved hole transport | p-type semiconductor in OFETs, OLEDs rsc.org |
| Introducing bulky side chains | Reduced π-π stacking, increased solubility | Solution-processable OLEDs, enhanced solid-state fluorescence |
Development of Advanced Sensing Paradigms with Enhanced Selectivity and Sensitivity
Anthracene derivatives are excellent candidates for developing fluorescent chemosensors due to their high fluorescence quantum yields, which can be modulated upon interaction with specific analytes. mdpi.com Future research can focus on adapting the this compound scaffold for advanced chemical sensing applications.
This can be achieved by incorporating specific recognition moieties into the molecule that can selectively bind to target analytes, such as metal ions, anions, or biologically relevant molecules. The binding event would then trigger a change in the fluorescence properties of the anthracene core (e.g., quenching or enhancement), allowing for quantitative detection. An anthracene-appended copillar rsc.orgarene, for example, has been successfully used as a highly selective fluorescent sensor for Fe(III) ions. rsc.org
Opportunities in this domain include:
Ion Sensing: Attaching crown ethers or aza-macrocycles to the benzyloxy group to create sensors for specific metal cations.
Anion Detection: Integrating hydrogen-bond donor groups (like ureas or thioureas) to facilitate the recognition of anions.
Biological Probes: Functionalizing the molecule with biocompatible groups to enable its use in cellular imaging and as a probe for biological processes. mdpi.comrsc.org The ability to modify lipophilicity through substituent changes is a key factor for applications in biological systems. mdpi.com
The development of these sensors requires a synergistic approach combining organic synthesis, photophysical characterization, and binding studies to achieve high selectivity and sensitivity.
Table 2: Illustrative Design Concepts for this compound-Based Sensors
| Target Analyte | Proposed Recognition Moiety | Principle of Detection |
|---|---|---|
| Fe³⁺ ions | Catechol group attached to the benzyl (B1604629) ring | Fluorescence quenching via electron transfer |
| Fluoride (F⁻) ions | Silyl ether group replacing the benzyl group | Desilylation reaction causing a colorimetric/fluorometric change |
| Nitroaromatic explosives | Electron-rich derivatives | Fluorescence quenching upon binding with electron-deficient analytes |
Exploration of Multifunctional Systems Integrating this compound for Synergistic Properties
A significant trend in materials science is the development of multifunctional materials that combine several properties within a single component, leading to integrated devices with enhanced performance and novel functionalities. rsc.org this compound, with its fluorescent anthracene core, is a promising building block for such systems.
Research in this area could focus on creating materials that are simultaneously:
Emissive and Charge-Transporting: For applications in organic light-emitting transistors (OLETs), where the material acts as both the light emitter and the active semiconductor layer. rsc.org
Photoresponsive and Semiconducting: For use in organic phototransistors, which are sensitive to light. rsc.org
Liquid Crystalline and Fluorescent: Combining the self-organizing properties of liquid crystals with the strong fluorescence of the anthracene core can lead to materials with aligned domains that exhibit polarized emission, useful for display technologies. rsc.org
The design of these multifunctional systems often involves side-chain engineering to induce specific self-assembly behaviors while preserving the desired electronic and photophysical properties of the core structure. rsc.org
Advanced Computational Screening and Design of this compound Analogues with Tailored Properties
Advanced computational methods are becoming indispensable tools for accelerating the discovery and design of new functional materials. liverpool.ac.uk Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can predict the electronic structure, optical properties, and charge transport characteristics of novel this compound analogues before they are synthesized in the lab. rsc.org
Future opportunities include:
High-Throughput Screening: Creating virtual libraries of this compound derivatives and using computational screening to identify candidates with the most promising properties for specific applications.
Predicting Solid-State Properties: Employing Crystal Structure Prediction (CSP) methods to understand how molecules will pack in a crystal, which is crucial for predicting the performance of solid-state devices. liverpool.ac.uk
Mechanistic Insights: Using computational modeling to gain a deeper understanding of the photophysical processes, such as intramolecular charge transfer, that govern the material's function. rsc.org
By integrating computational design with experimental synthesis and characterization, the development cycle for new materials based on this compound can be significantly shortened, reducing costs and resource expenditure. neuroquantology.com
Table 3: Application of Computational Methods to this compound Research
| Computational Method | Predicted Property | Relevance to Application |
|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO energy levels, electron density distribution | Designing semiconductors for OLEDs/OFETs rsc.org |
| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra, quantum yields | Screening for highly fluorescent materials rsc.org |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Understanding behavior in solution for sensing applications |
Implementation of Green Chemistry Principles in the Synthesis and Application of this compound
As environmental concerns grow, the implementation of green chemistry principles in the chemical industry is becoming increasingly important. acs.org Future research on this compound should prioritize the development of synthetic routes that are environmentally benign and sustainable.
Key aspects of this research direction include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. wjpmr.com
Catalytic Methods: Utilizing catalytic reactions, such as palladium-catalyzed cross-coupling, which can proceed with high efficiency under mild conditions and reduce the need for stoichiometric reagents. beilstein-journals.org The use of recoverable magnetic nanocatalysts aligns with green chemistry principles by allowing for easy separation and reuse. researchgate.net
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, or developing solvent-free reaction conditions. wjpmr.com
Energy Efficiency: Developing synthetic methods that require less energy, for instance, by using microwave-assisted synthesis or by finding catalysts that operate at lower temperatures. wjpmr.com
By embracing green chemistry, the synthesis and application of this compound and its derivatives can be made more cost-effective, safer, and environmentally sustainable, ensuring the long-term viability of these advanced materials. acs.org
Q & A
Q. What are the common synthetic routes for 2-(Benzyloxy)anthracene, and how can reaction conditions be optimized?
Methodological Answer:
- Friedel-Crafts Alkylation : Anthracene derivatives can react with benzyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 9:1). Optimize temperature (80–120°C) and catalyst loading (1–5 mol%) to improve yields .
- Nucleophilic Substitution : Use 2-hydroxyanthracene and benzyl bromide with a base (e.g., K₂CO₃) in DMF at 60–80°C. Purify via column chromatography (silica gel, gradient elution with dichloromethane/hexane) .
- Key Validation : Confirm product identity using GC-MS (electron ionization, m/z 284 [M⁺]) and compare retention times with NIST reference data .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Engineering Controls : Use Class I, Type B biosafety hoods for weighing and synthesis. Employ HEPA-filtered vacuums for cleanup to avoid aerosolization .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 masks) if airborne concentrations exceed 1 µg/m³ .
- Emergency Measures : Provide eyewash stations and emergency showers. Decontaminate spills with 10% NaOH solution followed by ethanol rinse .
Advanced Research Questions
Q. How can researchers resolve low synthetic yields of this compound due to competing side reactions?
Methodological Answer:
- Side Reaction Analysis : Byproducts like anthraquinones may form via oxidation. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to suppress oxidation .
- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve selectivity. Monitor reaction kinetics via in-situ FT-IR .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene to reduce nucleophilic competition. Validate via GC-MS .
Q. How should contradictory spectral data (e.g., NMR shifts) be interpreted during structural validation?
Methodological Answer:
- Reference Standards : Cross-check with NIST Chemistry WebBook data for anthracene derivatives (e.g., benzyloxy proton shifts in similar compounds) .
- Dynamic Effects : Consider rotameric equilibria in benzyloxy groups, which may split NMR signals. Use variable-temperature NMR (25–60°C) to confirm .
- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data .
Q. What methodologies are recommended for assessing environmental persistence of this compound in soil systems?
Methodological Answer:
- Degradation Studies : Incubate compound in soil microcosms (25°C, 60% moisture) and monitor via GC-MS every 7 days. Use deuterated internal standards for quantification .
- Adsorption Analysis : Measure soil-water partition coefficients (Kd) using batch equilibration (OECD Guideline 106). Compare with PAH benchmarks (e.g., benz[a]anthracene Kd = 10³ L/kg) .
- Ecotoxicity : Test effects on soil microbiota via ATP luminescence assays. Correlate with OECD 216 guidelines for nitrogen transformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
